![molecular formula C₂₀H₂₄N₂O₃ B1140779 奎尼丁 1'-氧化物 CAS No. 115730-97-7](/img/structure/B1140779.png)
奎尼丁 1'-氧化物
描述
Quinidine 1’-Oxide is a metabolite of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. Quinidine 1’-Oxide, like other quinidine metabolites, has been studied for its pharmacokinetic properties and potential therapeutic applications .
科学研究应用
Pharmacokinetics and Dynamics
Quinidine 1'-oxide exhibits distinct pharmacokinetic properties compared to its parent compound, quinidine. A study investigated its kinetics in healthy subjects after administering single oral doses ranging from 3 to 15 mg. The findings revealed that quinidine 1'-oxide has a short elimination half-life of approximately 2.5 hours. The renal clearance rate was measured at about 1.3 L/hr, with only a small percentage (13.9%) of the administered dose recovered unchanged in urine within 12 hours . This rapid clearance suggests limited accumulation in the body, which may influence its therapeutic efficacy.
Antiarrhythmic Properties
Quinidine, including its metabolite quinidine 1'-oxide, is primarily used as an antiarrhythmic agent. It is indicated for the management of atrial fibrillation and flutter, as well as for treating ventricular arrhythmias. Quinidine works by prolonging the action potential duration and affecting ion currents in cardiac tissues, which helps restore normal sinus rhythm . Although quinidine 1'-oxide does not exhibit significant pharmacologic activity similar to quinidine itself, understanding its role in the overall pharmacological profile of quinidine is crucial for optimizing treatment regimens.
Drug Interaction Studies
Quinidine has been studied for its ability to inhibit the metabolism of other drugs. Specifically, it was shown to significantly inhibit the 4-hydroxylation of debrisoquine and the 1'-hydroxylation of bufuralol in vitro, indicating its potential as a tool for assessing drug metabolism pathways in humans . This property is particularly useful in pharmacogenomic studies where understanding individual variability in drug metabolism can lead to personalized medicine approaches.
Case Study: Brugada Syndrome Management
A notable application of quinidine (and by extension, its metabolite) is in the management of Brugada syndrome, a condition characterized by an increased risk of sudden cardiac death due to arrhythmias. In a clinical case report, patients with Brugada syndrome were treated with hydroquinidine (an analog) to stabilize their condition during electrical storms . While this case focused on hydroquinidine, it underscores the relevance of quinidine-related compounds in managing life-threatening arrhythmias.
Comparative Analysis of Quinidine and Quinidine 1'-Oxide
Property | Quinidine | Quinidine 1'-Oxide |
---|---|---|
Elimination Half-Life | Longer (~6-8 hours) | Shorter (~2.5 hours) |
Pharmacological Activity | Antiarrhythmic | Minimal |
Renal Clearance | Variable | Approximately 1.3 L/hr |
Role in Drug Interactions | Significant inhibitor | Limited data |
作用机制
Biochemical Pathways
Quinidine 1’-Oxide affects the electrophysiological properties of the heart by altering the ion channels’ activity. By blocking sodium and potassium channels, it affects the action potential of the cardiac cells, leading to a decrease in the heart’s excitability and conduction velocity . It also plays a role in photosynthesis as electron carriers and has antioxidant activity .
Pharmacokinetics
It is known that quinidine, the parent compound, is extensively metabolized in the liver, with 50% to 90% converted to inactive compounds . About 5% to 20% of the unchanged drug is excreted in the urine . The volume of distribution in adults is 2 to 3 L/kg, which can be decreased with congestive heart failure and increased with cirrhosis .
Result of Action
The primary result of Quinidine 1’-Oxide’s action is the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias . By blocking sodium and potassium channels, it prolongs the cellular action potential, leading to a decrease in the heart’s excitability and conduction velocity .
Action Environment
The action of Quinidine 1’-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, physiological conditions such as liver disease can alter its pharmacokinetics
生化分析
Biochemical Properties
Quinidine 1’-Oxide is a metabolite of quinidine . Quinidine is a class I antiarrhythmic agent that has been used for the treatment of cardiac ailments . It affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria . The major metabolite of quinidine is 3-hydroxy-quinidine , which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours .
Cellular Effects
Quinidine, from which Quinidine 1’-Oxide is derived, has been found to interact with the mitochondrial voltage-dependent anion channel (VDAC) in HL-1 atrial myocytes . This interaction leads to a sudden drop in the conductance of VDAC . Quinidine also affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria .
Molecular Mechanism
Quinidine, the parent compound of Quinidine 1’-Oxide, prolongs cellular action potential by blocking sodium and potassium currents . It interacts with proteins at specific binding sites, which can further modify the redox properties of the quinones .
Temporal Effects in Laboratory Settings
Quinidine sulfate, from conventional dosage forms, is absorbed rapidly and reaches peak levels in 1 hour . Sustained-release quinidine sulfate and gluconate are absorbed more slowly, providing a more satisfactory response with less fluctuation in the peak and trough at quinidine concentrations .
Dosage Effects in Animal Models
The effects of Quinidine 1’-Oxide on animal models have not been extensively studied. The parent compound, quinidine, has been shown to have effects on action potentials in canine Purkinje fibers .
Metabolic Pathways
Quinidine, the parent compound of Quinidine 1’-Oxide, is metabolized mainly in the liver by the cytochrome P450 system . Its major metabolites include 3-hydroxy-quinidine, quinidine N-oxide, and quinidine 10,11-dihydrodiol .
Transport and Distribution
Quinidine, the parent compound of Quinidine 1’-Oxide, has been found to interact with several transporters, including OCT1, OCT2, MATE1, MATE2K, and MDR1 . These interactions can influence the transport and distribution of quinidine within cells and tissues .
Subcellular Localization
This suggests that quinidine and possibly its metabolites, including Quinidine 1’-Oxide, may be localized to the mitochondria within cells .
准备方法
Synthetic Routes and Reaction Conditions
Quinidine 1’-Oxide can be synthesized through the oxidation of quinidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .
Industrial Production Methods
Industrial production of Quinidine 1’-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions
Quinidine 1’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other quinidine derivatives.
Reduction: Reduction reactions can convert Quinidine 1’-Oxide back to quinidine or other reduced forms.
Substitution: Quinidine 1’-Oxide can participate in substitution reactions, particularly at the nitrogen or oxygen atoms
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Various quinidine derivatives.
Reduction Products: Quinidine, dihydroquinidine.
Substitution Products: N-substituted or O-substituted quinidine derivatives.
相似化合物的比较
Similar Compounds
Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.
Dihydroquinidine: A reduced form of quinidine with similar antiarrhythmic properties.
Cinchonidine: Another Cinchona alkaloid with similar chemical structure and pharmacological effects
Uniqueness
Quinidine 1’-Oxide is unique due to its specific oxidation state and the presence of an N-oxide group. This structural feature imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinidine derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .
生物活性
Quinidine 1'-Oxide, a metabolite of quinidine, has garnered attention in pharmacological research due to its biological activity and implications in drug metabolism. This article delves into the compound's pharmacokinetics, mechanisms of action, and its role in drug interactions, supported by case studies and relevant data.
Overview of Quinidine 1'-Oxide
Quinidine is primarily known as an antiarrhythmic agent and an antimalarial drug. Its metabolism leads to several metabolites, including quinidine 1'-oxide, which is formed through the action of cytochrome P450 enzymes, particularly CYP3A4. Understanding the biological activity of quinidine 1'-oxide is crucial for comprehending the overall pharmacological effects of quinidine.
Pharmacokinetics
The pharmacokinetics of quinidine 1'-oxide have been studied in various contexts. A notable study investigated the kinetics and dynamics of quinidine-N-oxide (another name for quinidine 1'-oxide) after single oral doses ranging from 3 to 15 mg in healthy subjects. The results indicated:
- Elimination Half-Life : Approximately hours.
- Renal Clearance : L/hr.
- Percentage Excreted Unchanged : Only of the dose was recovered in urine as unchanged compound within 12 hours.
These findings highlight that quinidine 1'-oxide has a shorter half-life compared to its parent compound, quinidine, suggesting a different pharmacodynamic profile .
Quinidine acts primarily through the inhibition of sodium and potassium channels, which is crucial for its antiarrhythmic effects. Quinidine 1'-oxide retains some pharmacological activity but does not exhibit the same level of efficacy as quinidine itself. Specifically:
- Sodium Channel Inhibition : Quinidine inhibits sodium channel protein type 5 subunit alpha, which is essential for cardiac action potentials.
- Potassium Channel Inhibition : It also affects various potassium channels (e.g., KCNH2), leading to prolonged action potential duration and QT interval prolongation .
Biological Activity and Drug Interactions
Quinidine and its metabolites, including quinidine 1'-oxide, significantly influence drug metabolism through their interactions with cytochrome P450 enzymes. Quinidine has been shown to inhibit the metabolism of other drugs, thereby increasing their plasma concentrations and potential toxicity.
Case Studies
- Debrisoquine Metabolism : A study involving phenotyping subjects for debrisoquine oxidation status demonstrated that co-administration of quinidine increased metabolic ratios significantly (mean increase of 26-fold). This indicates that quinidine can markedly inhibit specific metabolic pathways in vivo .
- QT Interval Prolongation : Clinical observations have noted that therapeutic levels of quinidine can lead to significant QT interval prolongation, which poses risks for arrhythmias such as Torsades de Pointes. The metabolite quinidine 1'-oxide contributes to these effects but is less potent than quinidine itself .
Comparative Table of Quinidine and Quinidine 1'-Oxide
Property | Quinidine | Quinidine 1'-Oxide |
---|---|---|
Half-Life | Variable (up to 8 hours) | hours |
Renal Clearance | Variable | L/hr |
Inhibition Potency | Potent inhibitor | Less potent |
Primary Action | Sodium & potassium channel blocker | Limited activity |
Therapeutic Use | Antiarrhythmic & antimalarial | Not used clinically |
属性
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIANHNFAPFOH-NBGVHYBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。